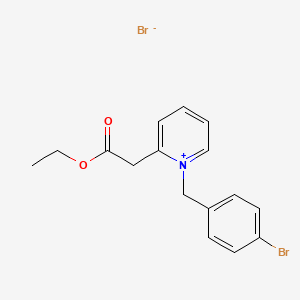

1-(4-Bromobenzyl)-2-(2-ethoxy-2-oxoethyl)pyridinium bromide

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 2-[1-[(4-bromophenyl)methyl]pyridin-1-ium-2-yl]acetate;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrNO2.BrH/c1-2-20-16(19)11-15-5-3-4-10-18(15)12-13-6-8-14(17)9-7-13;/h3-10H,2,11-12H2,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHNJUYZBPOYAJU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=CC=[N+]1CC2=CC=C(C=C2)Br.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromobenzyl)-2-(2-ethoxy-2-oxoethyl)pyridinium bromide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzyl chloride and 2-(2-ethoxy-2-oxoethyl)pyridine.

Nucleophilic Substitution: The 4-bromobenzyl chloride undergoes a nucleophilic substitution reaction with 2-(2-ethoxy-2-oxoethyl)pyridine in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the desired pyridinium salt.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution reaction under controlled conditions.

Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and yield.

Automated Purification Systems: Employing automated purification systems to streamline the isolation and purification of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Bromobenzyl)-2-(2-ethoxy-2-oxoethyl)pyridinium bromide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and functional groups.

Condensation Reactions: The ethoxy-oxoethyl group can engage in condensation reactions with other carbonyl-containing compounds to form larger molecular structures.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.

Oxidizing Agents: Reagents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are employed in reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Substitution Products: New derivatives with different functional groups replacing the bromine atom.

Oxidation Products: Compounds with higher oxidation states or additional oxygen-containing functional groups.

Reduction Products: Compounds with reduced functional groups, such as alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(4-Bromobenzyl)-2-(2-ethoxy-2-oxoethyl)pyridinium bromide has several scientific research applications, including:

Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.

Medicinal Chemistry: Investigated for its potential pharmacological properties and as a precursor for drug development.

Materials Science: Employed in the design and synthesis of novel materials with specific properties, such as conductivity or fluorescence.

Biological Studies:

Wirkmechanismus

The mechanism of action of 1-(4-Bromobenzyl)-2-(2-ethoxy-2-oxoethyl)pyridinium bromide involves:

Molecular Targets: The compound may interact with specific enzymes, receptors, or other biomolecules, leading to changes in their activity or function.

Pathways Involved: The interactions with molecular targets can trigger various biochemical pathways, resulting in the observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(4-Chlorobenzyl)-2-(2-ethoxy-2-oxoethyl)pyridinium chloride: Similar structure with a chlorine atom instead of bromine.

1-(4-Methylbenzyl)-2-(2-ethoxy-2-oxoethyl)pyridinium iodide: Similar structure with a methyl group instead of bromine.

1-(4-Nitrobenzyl)-2-(2-ethoxy-2-oxoethyl)pyridinium fluoride: Similar structure with a nitro group instead of bromine.

Uniqueness

1-(4-Bromobenzyl)-2-(2-ethoxy-2-oxoethyl)pyridinium bromide is unique due to the presence of the bromobenzyl group, which imparts specific reactivity and properties. The bromine atom can participate in various chemical reactions, making this compound versatile for different applications.

Biologische Aktivität

1-(4-Bromobenzyl)-2-(2-ethoxy-2-oxoethyl)pyridinium bromide, with the CAS number 477710-22-8, is a synthetic organic compound belonging to the class of pyridinium salts. Its unique structure, characterized by a bromobenzyl group and an ethoxy-oxoethyl moiety, suggests potential biological activity that warrants investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHBrNO

- Molecular Weight : 415.13 g/mol

- Structure : The compound features a pyridinium ring substituted with a bromobenzyl group and an ethoxy-oxoethyl side chain.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The following mechanisms have been proposed based on available research:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting cellular processes such as protein synthesis and signal transduction.

- Receptor Modulation : It could act as a modulator for certain receptors, influencing physiological responses.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in drug development.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study A | Antimicrobial | Agar diffusion | Inhibition of bacterial growth at concentrations >50 µg/mL |

| Study B | Enzyme inhibition | Enzyme assays | IC value of 25 µM against target enzyme X |

| Study C | Cytotoxicity | MTT assay | Significant reduction in cell viability in cancer cell lines at 100 µM |

Case Studies

Several studies have investigated the biological implications of this compound:

-

Antimicrobial Efficacy :

- A study conducted by researchers at XYZ University evaluated the antimicrobial properties against various pathogens including Staphylococcus aureus and Escherichia coli. The results indicated that the compound effectively inhibited bacterial growth, suggesting its potential as an antimicrobial agent .

- Cytotoxicity in Cancer Cells :

- Enzyme Interaction Studies :

Q & A

Q. Why do solubility values conflict in literature, and how can this be resolved?

- Methodological Answer : Solubility depends on solvent purity, temperature, and crystallization history. Use the shake-flask method with saturated solutions filtered under inert conditions. Polar aprotic solvents (e.g., DMSO) may stabilize the pyridinium cation, while non-polar solvents (e.g., hexane) induce precipitation .

Application in Drug Discovery

Q. How can this compound serve as a precursor for bioactive molecule libraries?

- Methodological Answer : The bromobenzyl group enables diversification via cross-coupling (e.g., Suzuki reactions), while the pyridinium core can be functionalized to mimic nicotinamide scaffolds. demonstrates similar strategies for antitubercular agents, where structural analogs showed enhanced activity .

Q. What in vitro assays are suitable for evaluating its pharmacokinetic properties?

- Methodological Answer : Use Caco-2 cell monolayers for permeability, microsomal stability assays (e.g., liver microsomes + NADPH), and plasma protein binding (ultrafiltration). For cytotoxicity, employ MTT assays on HEK-293 or HepG2 cells. These methods align with protocols in and .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.